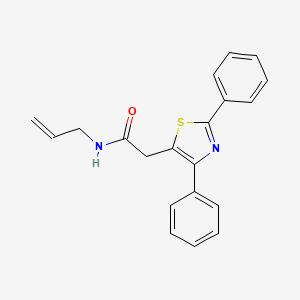![molecular formula C13H20O3 B2509679 (1-Methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate CAS No. 2551118-71-7](/img/structure/B2509679.png)
(1-Methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate, also known as SCH 50911, is a selective antagonist of the GABAB receptor. It is a synthetic compound that was first developed in the late 1980s as a potential treatment for epilepsy and other neurological disorders. Since then, it has been extensively studied for its potential therapeutic applications and has been found to have a wide range of effects on the central nervous system.
Aplicaciones Científicas De Investigación
Novel Bornane Synthesis
A study by Föhlisch, Abu Bakr, and Fischer (2002) explored a synthesis approach aimed at spiro[2.4]heptane derivatives, with a focus on the creation of a bornane derivative. This synthesis pathway opens opportunities for variations in the compound's structure, potentially leading to varied applications in scientific research (Föhlisch, Abu Bakr, & Fischer, 2002).
Asymmetric Synthesis of Amino Acids
Jakubowska, Żuchowski, and Kulig (2015) utilized cyclic sulfates, related to the core structure of "(1-Methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate," as epoxide-like synthons for the asymmetric alkylation of oxazinone-derived glycine equivalents. This method led to the synthesis of spiro derivatives of glycine equivalents, highlighting the compound's utility in asymmetric synthesis and its role in producing biologically significant compounds (Jakubowska, Żuchowski, & Kulig, 2015).
Spirocyclopropane Substituted Cations
Kirmse, Landscheidt, and Schleich (1992) investigated the generation and rearrangement of spirocyclopropane-substituted 2-norbornyl cations. This study provides insights into the behavior of spirocyclopropane-substituted compounds under solvolytic conditions, which could be crucial for understanding their reactivity and potential applications in synthesis and catalysis (Kirmse, Landscheidt, & Schleich, 1992).
Chiral Separation and Configuration Determination
Liang, Guo, Liu, and Wei (2008) focused on the chiral separation of spiro compounds, including "this compound" analogs. The study emphasizes the compound's applications in the pharmaceutical industry, either as active ingredients, catalysts for synthesizing active enantiomers, or surface modifiers. This research underscores the importance of spiro compounds in medicinal chemistry and drug development (Liang, Guo, Liu, & Wei, 2008).
Propiedades
IUPAC Name |
(1-methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-15-13(6-7-13)9-16-11(14)10-8-12(10)4-2-3-5-12/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXOVTZUQVMSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)COC(=O)C2CC23CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

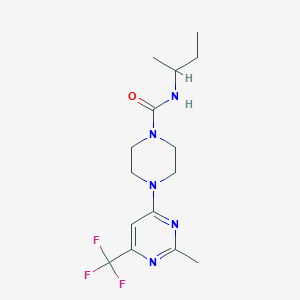
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2509597.png)
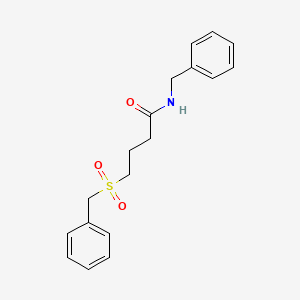
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509602.png)

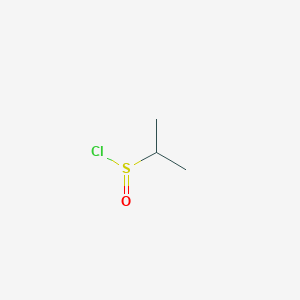
![N-(2-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2509607.png)
![2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2509610.png)
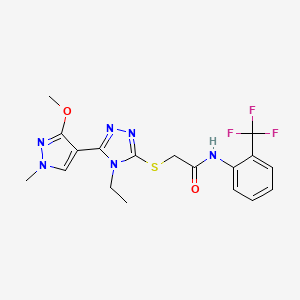
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2509614.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2509616.png)
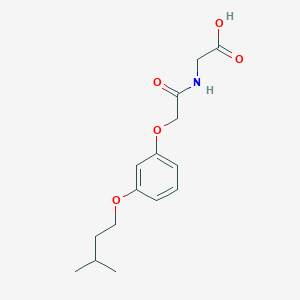
![4-[(1,3-Benzoxazol-2-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2509618.png)
